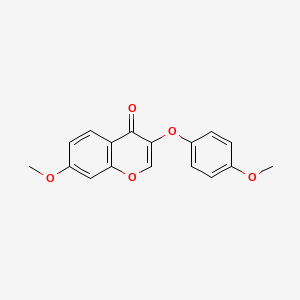![molecular formula C22H18FN3O3S2 B2550016 2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 1252816-96-8](/img/structure/B2550016.png)
2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of thieno[3,2-d]pyrimidin, which is a bicyclic structure containing a thiophene ring fused to a pyrimidine ring. The molecule features several functional groups, including a 4-fluorophenylmethyl group and a methylsulfanylphenyl group attached to the thieno[3,2-d]pyrimidin core through an acetamide linker.
Synthesis Analysis
The synthesis of related thieno[2,3-d]pyrimidin-4-ones has been reported through the condensation of substituted dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-ones with various aromatic aldehydes in the presence of NaOH . Although the specific compound of interest is not mentioned, the general synthetic approach for thieno[2,3-d]pyrimidin derivatives involves the formation of a carbon-nitrogen double bond through a condensation reaction, which could be applicable to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin derivatives is characterized by nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, mass spectrometry, and elemental analysis . These techniques would be used to confirm the structure of the compound by identifying the characteristic signals and masses associated with its functional groups and overall molecular framework.
Chemical Reactions Analysis
The chemical reactivity of thieno[2,3-d]pyrimidin derivatives can be inferred from their functional groups. The acetamide moiety could undergo hydrolysis under acidic or basic conditions to yield the corresponding acid and amine. The fluorine atom on the phenyl ring may influence the electronic properties of the molecule and affect its reactivity in electrophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
The physical properties such as solubility, melting point, and boiling point would be determined experimentally. The chemical properties, including acidity, basicity, and reactivity in various chemical reactions, can be predicted based on the functional groups present in the molecule. The presence of the fluorine atom and the methylsulfanyl group would influence the electron distribution in the molecule, potentially affecting its chemical behavior.
The herbicidal activity of similar N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamide derivatives has been evaluated, indicating that the substitution pattern on the pyrimidin ring can lead to significant biological activity . This suggests that the compound may also exhibit biological activity, which could be explored in further studies.
Applications De Recherche Scientifique
Radioligand Imaging Applications
This compound and its derivatives, particularly those involving fluorine atoms for labeling, have been utilized in positron emission tomography (PET) for imaging the translocator protein (18 kDa), which is significant in detecting neuroinflammatory processes. The synthesis techniques and the efficacy of such radiolabeled compounds in imaging have been a subject of research, indicating their potential in medical diagnostics and neurological research (Dollé et al., 2008).
Antitumor Activity
Research into the antitumor properties of thieno[3,2-d]pyrimidine and its derivatives has demonstrated potential efficacy against various human cancer cell lines. The synthesis of novel derivatives bearing different functional groups led to compounds with potent anticancer activity, comparable to established chemotherapy agents like doxorubicin. These findings underscore the compound's relevance in developing new anticancer drugs (Hafez & El-Gazzar, 2017).
Molecular Docking and Drug Design
The compound's derivatives have been explored for their antiviral activities, particularly against COVID-19. Molecular docking studies have shown that these derivatives can interact effectively with SARS-CoV-2 proteins, suggesting their potential in antiviral drug development. The quantum chemical insights into the molecular structure, drug likeness, and molecular docking results highlight the compound's role in the design of novel therapeutics (Mary et al., 2020).
Herbicidal Activity
Beyond medical applications, derivatives of this compound have been designed and synthesized with herbicidal activities in mind, showing efficacy against dicotyledonous weeds. This agricultural application represents a diversification into areas of pest control, indicating the compound's versatile chemical framework suitable for modification towards specific functional activities (Wu et al., 2011).
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors , which could potentially be the case for this compound as well.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Similar compounds have been found to possess various biological activities, which could potentially be the case for this compound as well .
Propriétés
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-(3-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O3S2/c1-30-17-4-2-3-16(11-17)24-19(27)13-25-18-9-10-31-20(18)21(28)26(22(25)29)12-14-5-7-15(23)8-6-14/h2-11,18,20H,12-13H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFCDXPVPQYMFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-methyl-4-oxo-N-(3-phenylpropyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2549935.png)
![4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2549936.png)
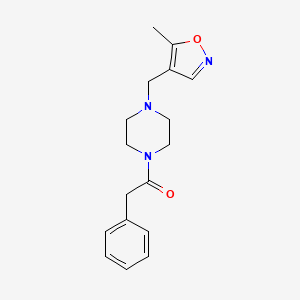
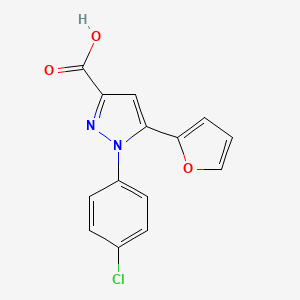
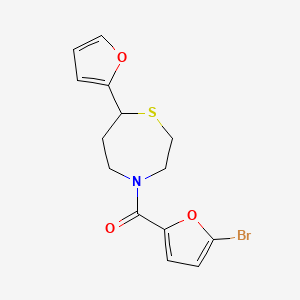
![5-(4-chlorophenyl)-6-((2,4-dimethylphenyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2549940.png)
![5-bromo-N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2549941.png)
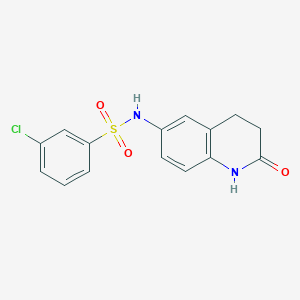
![4-Propyl-2-[(pyridin-2-ylmethyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2549944.png)
![N-[3-(1H-imidazol-1-yl)propyl]naphtho[2,1-b]furan-2-carboxamide](/img/structure/B2549946.png)
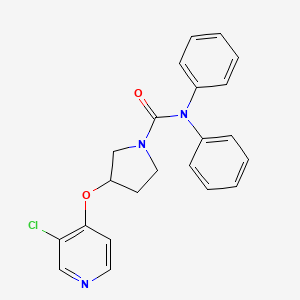
![2-Fluorosulfonyloxy-1-methoxy-3-[3-(trifluoromethyl)phenyl]benzene](/img/structure/B2549950.png)
